2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MPABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the prevention of neuronal degeneration.
Biochemical and Physiological Effects:
2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its potent anti-cancer activity. 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of new cancer therapies based on 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide. Researchers are also interested in exploring the potential neuroprotective effects of 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide and its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing new synthetic methods for 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide that could improve its solubility and make it easier to administer in experimental settings.
Scientific Research Applications
2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of application is in cancer research. 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to cancer research, 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have neuroprotective effects and may be able to prevent the degeneration of neurons in the brain.
properties
IUPAC Name |
2-[[2-(2-methylphenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-17-6-2-5-9-20(17)29-16-21(26)24-19-8-4-3-7-18(19)22(27)23-10-11-25-12-14-28-15-13-25/h2-9H,10-16H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVWJRUXDFSACI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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